

# RS repeat domains and phase separation

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An In-depth Technical Guide to Arginine-Serine (RS) Repeat Domains and Phase Separation

Audience: Researchers, scientists, and drug development professionals.

## Abstract

Arginine-Serine (RS) repeat domains are intrinsically disordered regions (IDRs) characterized by repeating dipeptides of arginine and serine.[1] Predominantly found in a class of proteins known as SR (Serine/Arginine-rich) proteins, these domains are pivotal regulators of messenger RNA (mRNA) processing.[2][3] Emerging evidence has established that RS domains are potent drivers of liquid-liquid phase separation (LLPS), a biophysical process that underlies the formation of membraneless organelles or biomolecular condensates, such as nuclear speckles.[4][5][6] This guide provides a comprehensive technical overview of the molecular mechanisms by which RS domains mediate phase separation, the experimental protocols used to study this phenomenon, its functional implications in cellular processes, and its relevance in disease and therapeutic development.

## Introduction to RS Repeat Domains

RS domains are defined as protein regions with a high content of alternating arginine (R) and serine (S) residues.[2] They are a hallmark of the SR protein family, which are essential factors in both constitutive and alternative pre-mRNA splicing.[3][7] Structurally, RS domains lack a fixed three-dimensional conformation and exist as highly dynamic, intrinsically disordered ensembles.[1][8] This inherent structural flexibility is crucial for their function, allowing them to engage in numerous, transient, and multivalent interactions with both proteins and nucleic acids.[1][2]

Members of the human SR protein family include SRSF1 (ASF/SF2), SRSF2 (SC35), and SRSF3 (SRp20), among others.[3] These proteins typically feature a modular architecture consisting of one or two N-terminal RNA Recognition Motifs (RRMs) and a C-terminal RS domain.[1][9] While the RRM domains provide RNA-binding specificity, the RS domain functions as a versatile interaction hub and an effector domain, primarily mediating protein-protein interactions crucial for the assembly of the spliceosome.[2][9][10]

## The Role of RS Domains in Phase Separation

Liquid-liquid phase separation (LLPS) is a thermodynamic process where a homogenous solution of biomolecules demixes into a dense, polymer-rich phase and a dilute phase. This process drives the formation of biomolecular condensates, which are dynamic, liquid-like droplets that concentrate specific proteins and nucleic acids to facilitate biochemical reactions.[11][12]

RS domains are key drivers of LLPS.[4][5] The high density of charged arginine residues and polar serine residues allows for multivalent interactions that promote condensation.[4][13] Proteins containing RS domains can undergo self-assembly and co-condensation with other molecules to form functional compartments. A primary example is the localization of SR proteins to nuclear speckles, which are dynamic condensates enriched in splicing and transcription factors.[4][6] The ability of RS domains to drive phase separation is directly correlated with their length and the number of RS repeats.[4][5]

## Biophysical Principles of RS Domain-Mediated Condensation

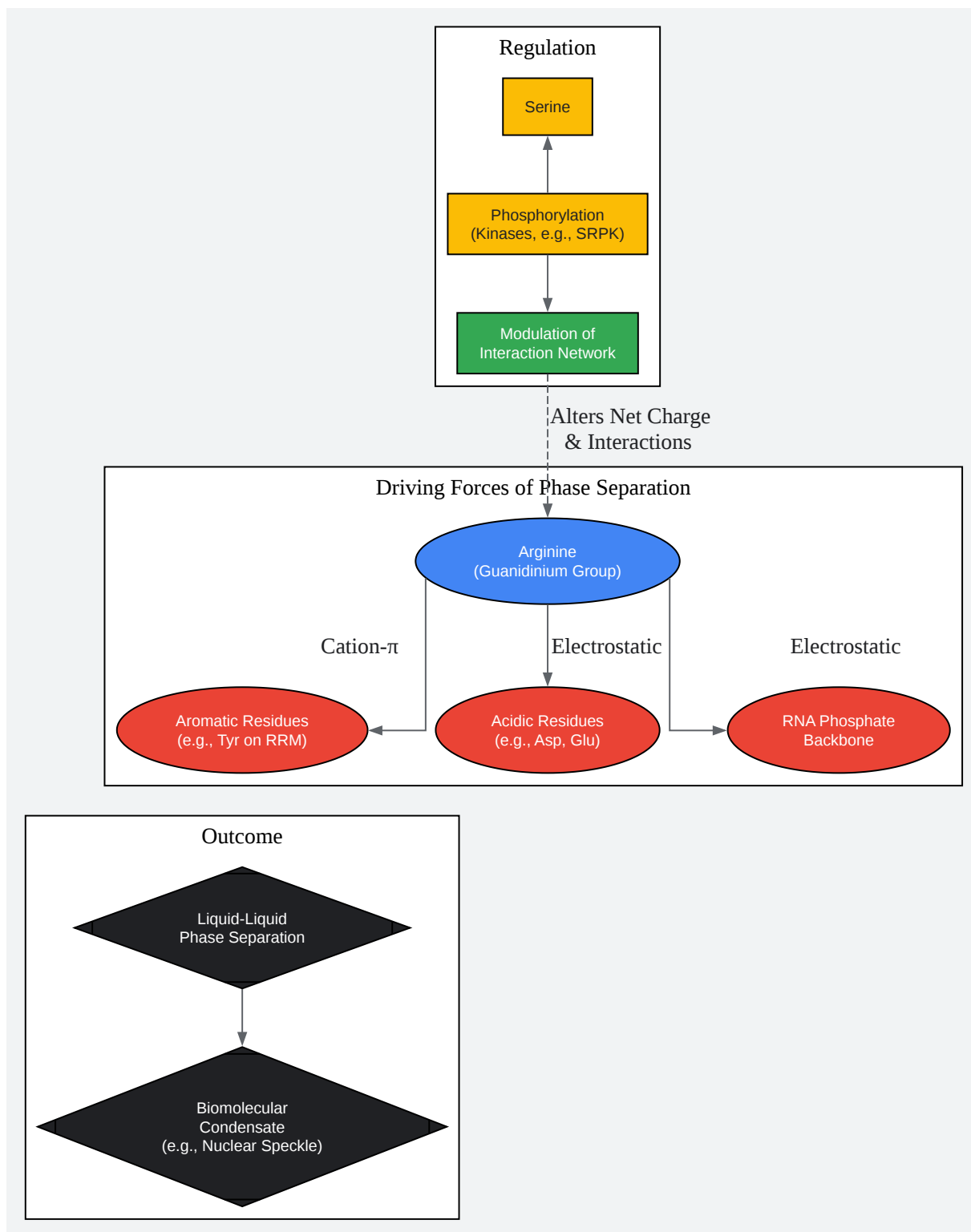
The condensation of RS domain-containing proteins is governed by a network of weak, multivalent interactions. The key molecular contacts include:

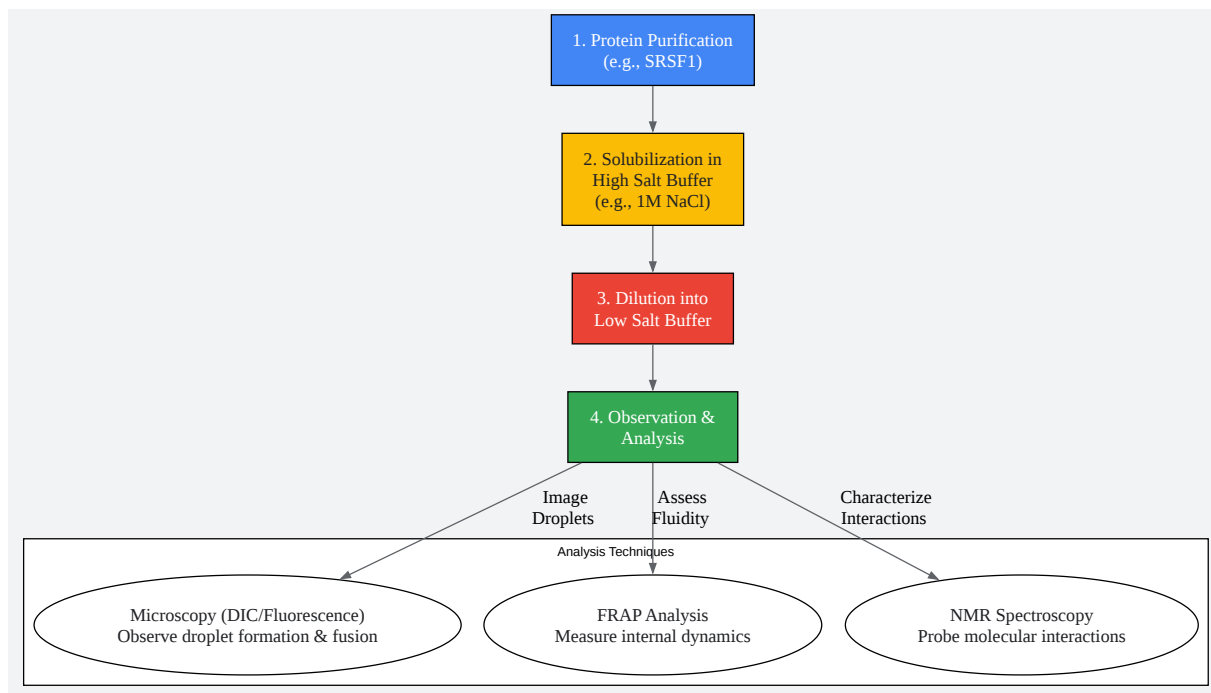
- **Cation- $\pi$  Interactions:** The positively charged guanidinium group of arginine residues engages in favorable non-covalent interactions with the electron-rich  $\pi$  systems of aromatic residues (tyrosine, phenylalanine) found on other proteins, such as on RRM domains.[5][14][15]
- **Electrostatic Interactions:** The positive charge of arginine also mediates electrostatic interactions with negatively charged residues (aspartate, glutamate) on partner proteins and

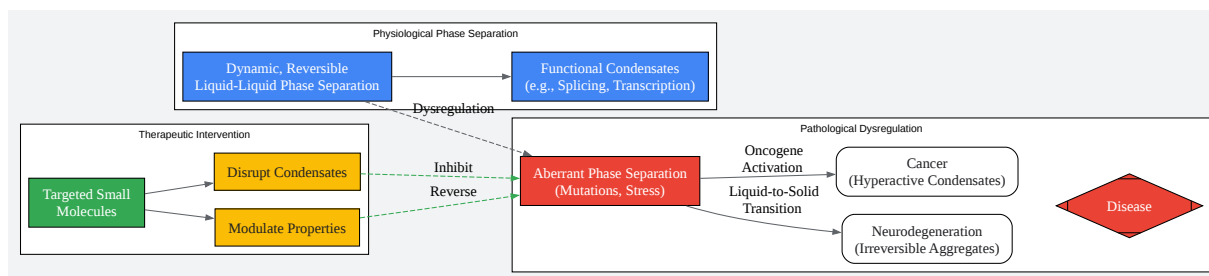
with the phosphate backbone of RNA.[5][15]

- Regulation by Phosphorylation: The serine residues within the RS domain are subject to extensive and reversible phosphorylation by kinases like the SR protein kinases (SRPKs).[2][4] This post-translational modification introduces negative charges, which can modulate the electrostatic interaction network. Phosphorylation can either enhance or inhibit phase separation depending on the context, playing a critical role in regulating the assembly/disassembly of condensates and the localization of SR proteins.[2][4][6] For instance, hyperphosphorylation can cause SR proteins to disperse from nuclear speckles.[6]

The unique chemical properties of arginine are critical; substituting arginine with lysine, another basic residue, has been shown to abolish the ability of RS domains to drive condensation and localize to nuclear speckles, highlighting the specific importance of the guanidinium group's ability to form multivalent contacts.[13]







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